

Methotrexate (A6770) Cross-Reactivity Profile: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, understanding the enzymatic cross-reactivity of therapeutic compounds is paramount for predicting efficacy and potential off-target effects. This guide provides a comprehensive comparison of the inhibitory activity of Methotrexate (MTX), identified by the product number **A6770** from various suppliers, against its primary target, Dihydrofolate Reductase (DHFR), and other susceptible enzymes.

Methotrexate, a cornerstone in the treatment of cancer and autoimmune diseases, primarily functions by inhibiting DHFR, a critical enzyme in folate metabolism. However, its therapeutic and toxicological profiles are also influenced by its interactions with other enzymes. This guide summarizes the available quantitative data on the inhibition of various enzymes by Methotrexate and its intracellular polyglutamated (PG) forms, providing detailed experimental protocols for key assays and visualizing the relevant biochemical pathways.

Comparative Inhibitory Activity of Methotrexate

The inhibitory potency of Methotrexate and its polyglutamated metabolites varies significantly across different enzymatic targets. The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) reported in the literature.



Enzyme	Inhibitor	Ki	IC50
Dihydrofolate Reductase (DHFR)	Methotrexate	3.4 pM[1]	-
Methotrexate-PG (4 additional Glu)	1.4 pM[1]	-	
Thymidylate Synthase (TYMS)	Methotrexate (MTX- Glu1)	13 μΜ[2][3]	22 μM[2][3]
Methotrexate-PG2 (MTX-Glu2)	0.17 μM[2][3]	-	
Methotrexate-PG3 (MTX-Glu3)	-	-	
Methotrexate-PG4 (MTX-Glu4)	-	-	
Methotrexate-PG5 (MTX-Glu5)	0.047 μM[2][3]	-	
Amidophosphoribosylt ransferase (PPAT)	Dihydrofolate-Glu5*	3.41 μM[4]	-
Paraoxonase-1 (PON1)	Methotrexate	42.36 μM[5]	38.50 μM[5]

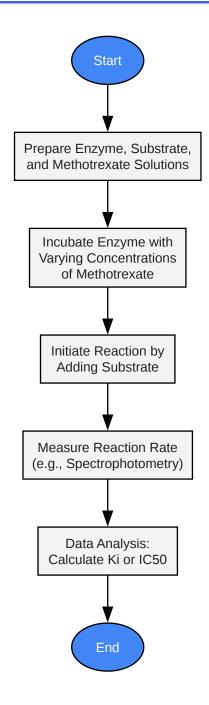
^{*}Note: The inhibition of Amidophosphoribosyltransferase was reported for Dihydrofolate-Glu5, which accumulates in cells treated with Methotrexate.

Key Signaling and Metabolic Pathways

The following diagrams illustrate the central role of DHFR in folate metabolism and DNA synthesis, the mechanism of Methotrexate inhibition, and the experimental workflow for assessing enzyme inhibition.

Fig. 1: Methotrexate's impact on folate metabolism and purine synthesis.





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Fig. 2: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocols Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available DHFR inhibitor screening kits.

Materials:



- DHFR enzyme
- DHFR substrate (Dihydrofolic acid)
- NADPH
- Methotrexate (A6770)
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Methotrexate in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of Methotrexate in Assay Buffer to create a range of inhibitor concentrations.
 - Prepare working solutions of DHFR enzyme, DHFR substrate, and NADPH in Assay
 Buffer according to the manufacturer's instructions.
- Assay Protocol:
 - To each well of a 96-well plate, add a fixed volume of DHFR enzyme solution.
 - Add the serially diluted Methotrexate solutions to the respective wells. Include a control
 well with buffer or solvent only (no inhibitor).
 - Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 10-15 minutes) to allow for binding.
 - Initiate the enzymatic reaction by adding a fixed volume of the DHFR substrate and NADPH mixture to all wells.



- Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
 The decrease in absorbance corresponds to the oxidation of NADPH.
- Data Analysis:
 - Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
 - Plot the reaction rates against the logarithm of the Methotrexate concentration.
 - Determine the IC50 value, which is the concentration of Methotrexate that causes 50% inhibition of the enzyme activity.
 - The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using a suitable software.

Thymidylate Synthase (TYMS) Inhibition Assay

This protocol is based on the spectrophotometric assay that measures the conversion of dUMP to dTMP.

Materials:

- TYMS enzyme
- dUMP (deoxyuridine monophosphate)
- CH2-THF (5,10-methylenetetrahydrofolate)
- Methotrexate (A6770) and its polyglutamated forms
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM 2-mercaptoethanol)
- Spectrophotometer

Procedure:

Reagent Preparation:



- Prepare stock solutions of Methotrexate and its polyglutamated derivatives.
- Prepare working solutions of TYMS, dUMP, and CH2-THF in Assay Buffer.
- Assay Protocol:
 - In a cuvette, combine the Assay Buffer, TYMS enzyme, and the desired concentration of the Methotrexate inhibitor.
 - o Pre-incubate the mixture for a defined period.
 - Initiate the reaction by adding dUMP and CH2-THF.
 - Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the reaction.
- Data Analysis:
 - Calculate the initial reaction rates from the linear phase of the absorbance change.
 - Determine the IC50 and Ki values as described for the DHFR assay.

Conclusion

Methotrexate (A6770) is a potent inhibitor of Dihydrofolate Reductase. Its inhibitory activity is significantly enhanced in its polyglutamated forms, which also exhibit potent inhibition of Thymidylate Synthase. Furthermore, Methotrexate and its metabolites have been shown to inhibit other enzymes involved in purine biosynthesis, such as ATIC and PPAT, although more quantitative data is needed to fully characterize these interactions. The provided protocols offer a foundation for researchers to quantitatively assess the cross-reactivity of Methotrexate and its analogs, contributing to a deeper understanding of its pharmacological profile and facilitating the development of more specific therapeutic agents.

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